5-(Piperidin-2-yl)pyridin-2(1H)-one
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Overview
Description
5-(Piperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Similar compounds have been found to exhibit anti-fibrotic activities, suggesting that they may influence pathways related to fibrosis .
Result of Action
Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of piperidine derivatives with altered ring structures.
Scientific Research Applications
5-(Piperidin-2-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-2-yl)pyridine
- 2-(Pyridin-2-yl)piperidine
- 2-(Pyridin-2-yl)pyrimidine
Uniqueness
5-(Piperidin-2-yl)pyridin-2(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-piperidin-2-yl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h4-5,7,9,11H,1-3,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDORELUHPRNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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